molecular formula C10H11F3N6 B3039266 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine CAS No. 1004644-03-4

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B3039266
CAS No.: 1004644-03-4
M. Wt: 272.23 g/mol
InChI Key: KBPFVIUFYDBBGX-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Preparation Methods

The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves several steps. Typically, the synthetic route includes the coupling of hydrazine with pyrazole derivatives under specific reaction conditions. The structures of the synthesized compounds are verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that the compound interacts with the enzyme Lm-PTR1, which is involved in the biosynthesis of folate in Leishmania parasites . This interaction disrupts the parasite’s metabolic processes, leading to its death.

Comparison with Similar Compounds

Similar compounds to 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine include other hydrazine-coupled pyrazole derivatives. These compounds share similar pharmacological properties but may differ in their potency and specificity. For example, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] has shown high antimalarial activity . The uniqueness of this compound lies in its trifluoromethyl group, which may enhance its pharmacokinetic properties and biological activity .

Properties

IUPAC Name

[4-(1,3-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N6/c1-5-6(4-19(2)18-5)7-3-8(10(11,12)13)16-9(15-7)17-14/h3-4H,14H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPFVIUFYDBBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)NN)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143228
Record name 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004644-03-4
Record name 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004644-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
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4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Reactant of Route 3
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Reactant of Route 4
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Reactant of Route 5
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Reactant of Route 6
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4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

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